molecular formula C11H15N3O2 B2755211 Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate CAS No. 2460748-61-0

Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate

Cat. No.: B2755211
CAS No.: 2460748-61-0
M. Wt: 221.26
InChI Key: QAEPBNFPVGYYLX-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its application in various fields of scientific research and industry.

Scientific Research Applications

Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate has a wide range of applications in scientific research:

Future Directions

The future directions for research on “Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate” would depend on its specific properties and potential applications. Carbamates, in general, are a focus of ongoing research due to their wide range of uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes amination, reduction, esterification, trityl protection, and condensation steps . The overall yield of the synthesis can be around 59.5% . Key reagents used in these steps include chloro(triphenyl)methane, hydrogen peroxide, sodium hydroxide, and N-(tert-butoxycarbonyl)ethylenediamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be installed on amines to protect them from unwanted reactions during synthesis. It can be removed under acidic conditions, releasing the free amine . The molecular targets and pathways involved in its action are primarily related to its interaction with amine groups in organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate is unique due to its specific structure, which includes an ethynyl group and a pyrazole ring. This structure provides distinct reactivity and stability characteristics, making it suitable for specialized applications in organic synthesis and research.

Properties

IUPAC Name

tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-6-9-8(7-12-14(9)5)13-10(15)16-11(2,3)4/h1,7H,2-5H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEPBNFPVGYYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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